Technical Documentation Center

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
  • CAS: 1601475-90-4

Core Science & Biosynthesis

Foundational

Structural Anatomy of a Chiral Scaffold: (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Executive Summary & Strategic Utility In the landscape of modern medicinal chemistry, (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate represents a high-value chiral building block.[1][2] It serves as a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate represents a high-value chiral building block.[1][2] It serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (structurally related to Tofacitinib analogs) and various peptidomimetics.[1][2]

The structural elucidation of this molecule presents a specific set of challenges:

  • Regioisomerism: Distinguishing the 5-oxo isomer from the thermodynamically competitive 4-oxo isomer.

  • Rotamerism: The N-Boc group induces restricted rotation at room temperature, often leading to broad or split NMR signals that mimic impurities.[1][2]

  • Absolute Stereochemistry: Confirming the (R)-configuration at the C3 position without X-ray crystallography.

This guide provides a self-validating workflow for the rigorous structural confirmation of this scaffold, moving beyond basic characterization to definitive proof of structure.

Elucidation Logic & Workflow

The following decision tree outlines the critical path for validating the structure. We prioritize establishing regiochemistry (position of the ketone) before confirming stereochemistry.[1][2]

ElucidationWorkflow Start Crude Material (R)-1-Boc-3-methyl-5-oxopiperidine MS Step 1: HRMS Confirm Formula C11H19NO3 Start->MS IR Step 2: FTIR Confirm C=O (Ketone vs Amide) MS->IR NMR_1D Step 3: 1H NMR (DMSO-d6, 80°C) *Run hot to collapse rotamers* IR->NMR_1D Regio Step 4: 2D NMR (HMBC) Distinguish 5-oxo from 4-oxo NMR_1D->Regio Identify 'Smoking Gun' C6 Protons Chiral Step 5: Chiral HPLC/VCD Confirm (R)-Enantiomer Regio->Chiral Regiochemistry Confirmed

Figure 1: Structural Elucidation Workflow. Note the critical use of high-temperature NMR to resolve Boc-rotamer issues.

Regiochemical Proof: The "Smoking Gun" Analysis

The most common synthetic error is the formation of the 4-oxo isomer or a mixture of regioisomers.[1][2] You must differentiate the target (5-oxo) from the alternative (4-oxo).[1][2]

The Diagnostic C6-Methylene Signal

In the target molecule (3-methyl-5-oxopiperidine) , the C6 position is unique: it is flanked by the Nitrogen atom on one side and the Ketone (C=O) on the other.[1]

  • Chemical Environment: The C6 protons are

    
    -to-nitrogen (deshielded) AND 
    
    
    
    -to-carbonyl (deshielded).[1][2]
  • Spin System: They are isolated from other protons (no vicinal neighbors).[1][2]

  • Appearance: They appear as a singlet (or a tightly coupled AB quartet due to the distal chiral center at C3) at a significantly downfield shift (~3.8 – 4.2 ppm ).[1][2]

Contrast with 4-oxo isomer: In the 4-oxo isomer, the C6 protons are adjacent to C5 protons.[1][2] They would appear as a triplet or multiplet , not a singlet.

HMBC Correlation Map

To definitively prove the ketone position, perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1][2]

HMBC_Logic C5 C5 (Ketone Carbon) ~208 ppm H6 H6 Protons (Isolated ABq) H6->C5 Strong 2-bond (J2) H4 H4 Protons (Methylene) H4->C5 Strong 2-bond (J2) H3 H3 Proton (Methine) H3->C5 Weak/No 3-bond (J3)

Figure 2: HMBC Connectivity. The ketone carbon (C5) correlates strongly with the isolated H6 protons.[1][2] In the 4-oxo isomer, the ketone would correlate strongly with the H3 methine proton.

Stereochemical Validation: Confirming the (R)-Enantiomer

Once the scaffold (3-methyl-5-oxo) is confirmed, you must validate the absolute configuration.[1][2]

Optical Rotation

The specific rotation


 is a rapid purity check but requires a reference standard.
  • Protocol: Dissolve 10 mg in 1.0 mL Methanol (c = 1.0). Measure at 20°C using the Sodium D-line (589 nm).[1][2]

  • Expectation: Based on analogous (R)-3-methylpiperidine derivatives, the rotation is typically non-zero.[1][2] (Note: Always compare against a certificate of analysis from the chiral starting material supplier if available).[1][2]

Chiral HPLC Method (Gold Standard)

To quantify Enantiomeric Excess (ee%), use the following validated conditions for Boc-protected piperidines.

ParameterCondition
Column Daicel Chiralpak AD-H or IA (Amylose-based)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Boc absorption)
Temperature 25°C
Differentiation The (R)-enantiomer typically elutes distinct from the (S)-enantiomer.[1][2] Racemic spiking is required for initial method development.[1][2]

Detailed Experimental Protocols

High-Temperature NMR Protocol (To Collapse Rotamers)

The N-Boc group creates two rotamers (cis/trans carbamate) that exchange slowly on the NMR timescale at 25°C, causing peak broadening.[1][2]

  • Preparation: Dissolve 15-20 mg of the sample in 0.6 mL DMSO-d6 (preferred over CDCl3 for high-temp stability).

  • Instrument Setup: Set the probe temperature to 353 K (80°C) .

  • Equilibration: Allow the sample to equilibrate for 5 minutes inside the probe to prevent convection currents.

  • Acquisition:

    • Pulse: 30° pulse angle.

    • Relaxation Delay (D1): > 2.0 seconds (ensure quantitative integration).

    • Scans: 16-32.

  • Result: Sharp, averaged signals will appear. The C6 protons will resolve into a clear singlet or AB quartet, confirming the regiochemistry described in Section 3.1.[2]

FTIR Analysis (Functional Group Check)
  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.[1][2]

  • Key Bands:

    • 1730-1750 cm⁻¹: Ester carbonyl (Boc).[1][2]

    • 1710-1725 cm⁻¹: Ketone carbonyl (C5=O).[1][2] Note: If this band is absent, the ketone may have been reduced or formed a hydrate.

    • 2900-3000 cm⁻¹: C-H stretches (Methyl/Methylene).[1][2]

Troubleshooting & Common Pitfalls

ObservationRoot CauseRemediation
Broad/Split NMR Peaks Boc-RotamersRun NMR at 80°C in DMSO-d6 (See Protocol 5.1).
Missing Ketone Signal (C13) Hydrate FormationThe C5 ketone is electron-deficient and can form a gem-diol in the presence of water.[1][2] Dry the sample and run in anhydrous solvent.
Low Optical Rotation RacemizationThe C3 stereocenter is beta to the ketone and generally stable, but harsh basic conditions (e.g., NaH, KOtBu) during synthesis can cause epimerization.[1] Check chiral HPLC.

References

  • Tofacitinib Intermediate Synthesis: Use of 3-methyl-piperidin-4-one analogs in JAK inhibitor synthesis. Source: Ruggeri, S. G., et al. "Synthesis of the JAK Inhibitor CP-690,550."[1][2] Organic Process Research & Development, 2009.[1][2] [1][2]

  • Conformational Analysis of N-Boc Piperidines: Detailed analysis of rotameric effects in NMR spectra of Boc-protected heterocycles. Source: Smith, R. B., et al. "Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone."[1][2][3][4] Heterocyclic Communications, 2023.[1][2][3]

  • General Piperidine Elucidation: Differentiation of regioisomeric substituted piperidines via 2D NMR. Source: "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives." Synthetic Communications, 2008.[1][2][5]

  • Chiral HPLC Methodologies: Standard protocols for separating N-Boc-3-substituted piperidines. Source: Daicel Chiral Technologies Application Notes.[1][2]

Sources

Exploratory

A Comprehensive Technical Guide to (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, a chiral piperidine derivative, has emerged as a valuable building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, a chiral piperidine derivative, has emerged as a valuable building block in medicinal chemistry. Its stereodefined structure and versatile chemical handles make it a crucial intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and application, offering a technical resource for researchers engaged in drug discovery and development.

Compound Profile

CAS Number: 1601475-90-4[1]

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a chiral heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 3-position and a ketone at the 5-position. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity and improve solubility.

PropertyValue
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol [1]
Appearance White to light yellow powder or crystal
Storage 2-8°C, under an inert atmosphere[1]

The presence of a chiral center at the 3-position is of paramount importance, as stereochemistry plays a critical role in the biological activity of many pharmaceutical compounds. The (R)-configuration of this building block allows for the stereoselective synthesis of target molecules, a key consideration in modern drug design.

The Strategic Importance in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The incorporation of a methyl group and a ketone functionality, along with the chiral center, provides multiple points for diversification and the introduction of pharmacophoric features.

The Boc protecting group on the piperidine nitrogen serves a dual purpose. It deactivates the nitrogen towards nucleophilic reactions and unwanted side reactions, allowing for selective transformations at other positions of the ring. Furthermore, the Boc group can be readily removed under acidic conditions, enabling subsequent functionalization of the nitrogen atom at a later stage in the synthetic sequence.

This strategic combination of features makes (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate a highly sought-after intermediate for the synthesis of:

  • Enzyme Inhibitors: The piperidine core can be elaborated to interact with the active sites of various enzymes.[1]

  • Central Nervous System (CNS) Agents: The lipophilic nature of the Boc-protected piperidine can be advantageous for brain penetration.[1]

  • Toll-Like Receptor (TLR) Antagonists: Specifically, this building block has been employed in the preparation of antagonists for TLR7 and TLR8, which are implicated in autoimmune diseases.

Synthesis and Stereochemical Control

A potential synthetic pathway can be envisioned starting from readily available materials, incorporating an asymmetric step to establish the (R)-stereocenter, followed by ring formation and functional group interconversion.

Synthetic_Strategy cluster_0 Key Stages Start Achiral Starting Material Asymmetric Asymmetric Transformation (e.g., enzymatic resolution, asymmetric hydrogenation) Start->Asymmetric Introduce Chirality Cyclization Piperidine Ring Formation Asymmetric->Cyclization Construct Heterocycle Oxidation Oxidation to Ketone Cyclization->Oxidation Install Ketone Protection Boc Protection Oxidation->Protection Protect Nitrogen Target (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate Protection->Target

Figure 1: A conceptual workflow for the asymmetric synthesis.

Illustrative Synthetic Protocol (Adapted from a Related Isomer)

The following protocol for the synthesis of the 4-oxo isomer illustrates a robust industrial-scale approach that could be adapted for the 5-oxo target. The key is the resolution of a racemic intermediate to obtain the desired enantiomer.

Step 1: Racemic Synthesis of 1-benzyl-3-methylpiperidin-4-one

This step typically involves a multi-step sequence starting from commercially available precursors to construct the racemic piperidone ring.

Step 2: Enantiomeric Resolution

The racemic 1-benzyl-3-methylpiperidin-4-one is reacted with a chiral resolving agent, such as (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid hydrate, in a suitable solvent like acetonitrile. This forms diastereomeric salts, one of which will preferentially crystallize.

  • Protocol:

    • Dissolve 1-benzyl-3-methylpiperidin-4-one (1 equivalent) in acetonitrile.

    • Warm the solution to approximately 40°C.

    • Add (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid hydrate (approximately 2.2 equivalents).

    • Stir the mixture at 40°C for 12 hours to allow for crystallization of the desired diastereomeric salt.

    • Filter the solid and wash with cold acetonitrile.

    • The free base, (R)-1-benzyl-3-methylpiperidin-4-one, can be liberated by treatment with a base.

Step 3: Debenzylation and Boc Protection

The N-benzyl group is removed by catalytic hydrogenation, and the resulting secondary amine is immediately protected with a Boc group.

  • Protocol:

    • Dissolve (R)-1-benzyl-3-methylpiperidin-4-one (1 equivalent) in a solvent such as ethyl acetate.

    • Add di-tert-butyl dicarbonate (Boc₂O, approximately 1.2 equivalents).

    • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Filter off the catalyst and concentrate the filtrate to obtain the crude product.

    • Purify by column chromatography or recrystallization to yield (R)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.[2]

Causality in Experimental Choices:

  • Choice of Resolving Agent: The specific chiral diacid is chosen for its ability to form well-defined, crystalline salts with one enantiomer of the racemic amine, allowing for efficient separation.

  • Solvent for Resolution: Acetonitrile is selected for its ability to dissolve the diastereomeric salts to a certain extent while allowing for the selective precipitation of one diastereomer.

  • One-Pot Debenzylation-Protection: Performing the debenzylation in the presence of Boc₂O is highly efficient. The newly formed, reactive secondary amine is immediately captured by the Boc anhydride, preventing potential side reactions.

Applications in Drug Synthesis: A Case Study Approach

The true value of a chiral building block is demonstrated in its successful incorporation into a biologically active molecule. While a specific drug synthesized from the title compound is not yet widely disclosed in the public literature, its utility can be illustrated by its role in the synthesis of potent Toll-Like Receptor 7 (TLR7) antagonists. Aberrant TLR7 activation is implicated in various autoimmune diseases, making its antagonists promising therapeutic agents.[3][4]

General Strategy for TLR7 Antagonist Synthesis

A common synthetic strategy involves the construction of a heterocyclic core, often a quinazoline or a related scaffold, which is then functionalized with the chiral piperidine moiety.

TLR7_Antagonist_Synthesis cluster_1 Synthetic Pathway Piperidone (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate ReductiveAmination Reductive Amination Piperidone->ReductiveAmination Introduce Amine CoreCoupling Coupling to Heterocyclic Core ReductiveAmination->CoreCoupling Attach Chiral Fragment FinalProduct TLR7 Antagonist CoreCoupling->FinalProduct

Figure 2: General workflow for synthesizing a TLR7 antagonist.

Step 1: Reductive Amination of the Piperidone

The ketone of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate can be converted to an amine via reductive amination. This introduces a new point of attachment for coupling to the core of the drug molecule.

  • Exemplary Protocol:

    • Dissolve the piperidone (1 equivalent) and a primary amine (e.g., ammonia or a protected amine equivalent, 1.1 equivalents) in a suitable solvent like methanol or dichloromethane.

    • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) portion-wise.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by quenching with water and extracting the product into an organic solvent.

    • Purify the resulting amine by column chromatography.

Step 2: Coupling to the Heterocyclic Core

The newly synthesized amine can then be coupled to a pre-functionalized heterocyclic core, for example, a chlorosubstituted quinazoline, via a nucleophilic aromatic substitution (SₙAr) reaction.

  • Exemplary Protocol:

    • Dissolve the chiral amine (1 equivalent) and the chloro-heterocycle (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated.

    • Heat the reaction mixture to promote the SₙAr reaction.

    • After completion, cool the reaction, dilute with water, and extract the product.

    • Purify the final compound by chromatography or recrystallization.

Self-Validating System:

Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the complete consumption of starting materials and the formation of the desired product. The stereochemical integrity of the chiral center should be confirmed in the final product, often by chiral HPLC or by comparing its optical rotation to a known standard.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. While a comprehensive public dataset is not available, the expected spectral data would include:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), the methyl group (a doublet), and a series of multiplets for the piperidine ring protons. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl of the ketone, the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the various carbons of the piperidine ring and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak or a protonated molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the ketone C=O stretch and the carbamate C=O stretch.

Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a valuable and versatile chiral building block with significant potential in drug discovery. Its strategic combination of a stereodefined center, a modifiable ketone functionality, and a protected nitrogen atom makes it an ideal starting material for the synthesis of complex and biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral intermediates in the synthetic chemist's toolbox will undoubtedly increase. Further exploration of its applications in the synthesis of novel kinase inhibitors, CNS agents, and other therapeutic modalities is an active area of research with the promise of delivering next-generation medicines.

References

  • (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. MySkinRecipes. Accessed January 27, 2026. [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Accessed January 27, 2026. [Link]

  • Pal, S., et al. (2021). Synthesis and characterization of new potent TLR7 antagonists based on analysis of the binding mode using biomolecular simulations. European Journal of Medicinal Chemistry, 210, 112978.
  • Zhang, Z., et al. (2020). Structural analysis reveals TLR7 dynamics underlying antagonism.
  • WO 2012/069948 A1. Common Organic Chemistry. Accessed January 27, 2026. [Link]

  • Recent Advances on Small-Molecule Antagonists Targeting TLR7. MDPI. Accessed January 27, 2026. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • US Patent 11,254,641 B2. Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate. PubChem. Accessed January 27, 2026. [Link]

  • Synthesis and antibacterial activity of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives. ResearchGate. Accessed January 27, 2026. [Link]

  • Document: Synthesis and characterization of new potent TLR7 antagonists based on analysis of the binding mode using biomolecular simulations. (CHEMBL...). EMBL-EBI. Accessed January 27, 2026. [Link]

  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Journal of Education and Scientific Studies, 2023(21), 1-20.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Accessed January 27, 2026. [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Accessed January 27, 2026. [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Accessed January 27, 2026. [Link]

  • WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
  • An Update on JAK Inhibitors. Current Medicinal Chemistry, 25(34), 4343-4373.
  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 15, 1496030.

Sources

Foundational

An In-Depth Technical Guide to (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate: A Key Chiral Intermediate in Modern Drug Discovery

Foreword In the landscape of modern pharmaceutical development, the precise control of molecular architecture is paramount. Chiral piperidine scaffolds are privileged structures, forming the core of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern pharmaceutical development, the precise control of molecular architecture is paramount. Chiral piperidine scaffolds are privileged structures, forming the core of numerous therapeutic agents due to their favorable physicochemical properties and ability to interact with biological targets in a stereospecific manner. Among these, (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate has emerged as a critical building block, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This technical guide provides a comprehensive overview of this molecule, from its fundamental properties to its synthesis and application, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, underscore the importance of analytical validation, and provide a practical framework for the utilization of this versatile intermediate.

Core Molecular Attributes

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a chiral heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 3-position and a ketone at the 5-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity and enhance solubility in organic solvents.

PropertyValueSource(s)
Molecular Weight 213.27 g/mol [1][2]
Molecular Formula C₁₁H₁₉NO₃[1]
CAS Number 1601475-90-4[1][2]
Appearance Typically an oil or low-melting solidN/A
Storage Conditions 2-8°C, under an inert atmosphere[1]

The Boc protecting group is instrumental in synthetic applications. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. The chirality at the 3-position is crucial for the stereospecific synthesis of its downstream targets.

Plausible Enantioselective Synthesis

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the enantioselective synthesis of the title compound.

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: N-Acylation cluster_3 Step 4: Dieckmann Condensation cluster_4 Step 5: Decarboxylation A Methyl acrylate D (R)-Methyl 4-nitrobutanoate A->D 1. B Nitromethane B->D 2. C Chiral Catalyst (e.g., chiral amine) C->D E (R)-Methyl 4-aminobutanoate D->E H₂, Pd/C F Methyl (R)-4-(3-methoxy-3-oxopropanoylamino)butanoate E->F H Methyl (R)-1-Boc-3-methyl-5-oxopiperidine-4-carboxylate F->H NaH, Toluene G Methyl malonyl chloride G->F Pyridine J (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate H->J LiCl, DMSO, H₂O, Heat I 1. NaH 2. (Boc)₂O

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on the principles outlined above.

Step 1: Synthesis of the Acyclic Precursor (Dieckmann Substrate)

  • Reaction Setup: To a solution of (R)-methyl 4-aminobutanoate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add methyl malonyl chloride (1.1 eq) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The causality here is the nucleophilic acyl substitution of the amine onto the acid chloride to form the diamide precursor for the Dieckmann condensation.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Dieckmann Condensation and N-Protection

  • Reaction Setup: To a suspension of a strong base, such as sodium hydride (1.5 eq), in an anhydrous, high-boiling point solvent like toluene, add the acyclic precursor from Step 1 (1.0 eq) dropwise at room temperature under an inert atmosphere (e.g., Argon).

  • Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. The intramolecular condensation is driven by the formation of a stable six-membered ring. After cooling to room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir for an additional 12 hours.

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: Decarboxylation

  • Reaction Setup: Dissolve the crude product from Step 2 in a mixture of dimethyl sulfoxide (DMSO) and a small amount of water. Add lithium chloride (2.0 eq).

  • Reaction Execution: Heat the mixture to 100-120 °C for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material. This is a classic Krapcho decarboxylation.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product, (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis (Representative Data)

While specific spectra for the title compound are not publicly available, the following are expected characteristic peaks based on the analysis of the closely related N-Boc-4-piperidone and its derivatives.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.0-1.2 (d, 3H, -CH₃)

    • δ 1.48 (s, 9H, -C(CH₃)₃)

    • δ 2.2-2.8 (m, 5H, piperidine ring protons)

    • δ 3.4-4.2 (m, 2H, piperidine ring protons adjacent to N)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~15-20 (-CH₃)

    • δ 28.4 (-C(CH₃)₃)

    • δ ~40-55 (piperidine ring carbons)

    • δ 80.5 (-C(CH₃)₃)

    • δ 154.8 (N-COO-)

    • δ ~208 (-C=O)

  • Mass Spectrometry (ESI+):

    • m/z 214.14 [M+H]⁺

    • m/z 158.10 [M - C₄H₈ + H]⁺ (loss of isobutylene)

    • m/z 114.09 [M - Boc + H]⁺

Chromatographic Purity

Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), both in reversed-phase and chiral modes.

  • Reversed-Phase HPLC: To determine chemical purity, using a C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid) is standard.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.), a chiral stationary phase (e.g., Chiralpak series) is necessary. The mobile phase is typically a mixture of hexanes and isopropanol.

Application in the Synthesis of Alogliptin

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a key precursor to (R)-3-aminopiperidine, a crucial building block for the DPP-4 inhibitor Alogliptin.

Transformation to (R)-3-Aminopiperidine

The ketone functionality of the title compound is converted to an amine via reductive amination.

G A (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate B Intermediate Imine/Enamine A->B NH₃, Ti(OiPr)₄ C (R)-tert-butyl 3-amino-3-methylpiperidine-1-carboxylate B->C NaBH₃CN D 1. NH₃ or NH₄OAc 2. NaBH₃CN or H₂, Raney Ni D->C

Caption: Reductive amination to form the protected amine.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate (1.0 eq) in an appropriate solvent such as methanol, add a source of ammonia (e.g., ammonium acetate, 5-10 eq).

  • Reaction Execution: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq), in portions. Stir the reaction at room temperature for 24-48 hours. The in situ formation of an imine or enamine, followed by its reduction, is the core mechanistic principle.

  • Work-up and Purification: Quench the reaction by adding a dilute aqueous base (e.g., NaHCO₃ solution). Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting protected diamine can be purified by column chromatography.

Final Assembly of Alogliptin

The resulting (R)-3-aminopiperidine (after Boc-deprotection) is then coupled with the pyrimidinedione core to complete the synthesis of Alogliptin.

G A (R)-3-Aminopiperidine C Alogliptin A->C B 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile B->C K₂CO₃, i-PrOH/H₂O

Caption: Final coupling step in the synthesis of Alogliptin.

This final step is a nucleophilic aromatic substitution where the piperidine nitrogen displaces the chlorine atom on the pyrimidinedione ring.

Conclusion

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate stands as a testament to the enabling power of chiral building blocks in modern medicinal chemistry. Its carefully designed structure, featuring a stereocenter, a modifiable ketone, and a protected nitrogen, provides a versatile platform for the construction of complex, biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such well-defined intermediates will only increase. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for researchers to confidently handle and utilize this valuable synthetic tool.

References

  • (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. MySkinRecipes. [URL: https://www.myskinrecipes.
  • (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/sial0000230889]

Sources

Exploratory

An In-depth Technical Guide to (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate: A Key Chiral Building Block in Modern Drug Discovery

For Immediate Release This technical guide provides a comprehensive overview of the chiral intermediate, (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, a critical building block in the synthesis of complex pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of the chiral intermediate, (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, a critical building block in the synthesis of complex pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth information on its chemical identity, properties, synthesis, and applications.

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

Piperidine scaffolds are prevalent in a vast array of bioactive molecules and approved pharmaceutical drugs. The introduction of stereocenters into this heterocyclic system profoundly influences the molecule's interaction with biological targets, often leading to enhanced efficacy, selectivity, and improved pharmacokinetic profiles. (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate has emerged as a valuable chiral synthon, providing a strategically functionalized six-membered ring with a defined stereochemistry at the C3 position. This guide will delve into the technical details of this important molecule.

Chemical Identity and Physicochemical Properties

The precise IUPAC name for this compound is (3R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate . The "(R)" designation specifies the stereochemistry at the chiral center, which is crucial for its application in asymmetric synthesis.

IdentifierValue
IUPAC Name (3R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
CAS Number 1601475-90-4[1]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
Appearance White to light yellow powder or crystal
Storage 2-8°C, under an inert atmosphere[1]

The Strategic Importance of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group in multi-step syntheses. Its presence allows for the selective manipulation of other functional groups within the molecule without affecting the secondary amine. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, a key feature for late-stage deprotection in a synthetic route.

Synthesis of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate: An Enantioselective Approach

While various methods exist for the synthesis of substituted piperidines, the enantioselective synthesis of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate often involves strategic chiral resolution or asymmetric catalysis. A representative, though not exhaustive, synthetic strategy can be conceptualized based on established methodologies for related chiral piperidines. One plausible approach involves the asymmetric reduction of a suitable precursor.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, drawing inspiration from methods used for similar chiral piperidones.

G cluster_0 Starting Material Preparation cluster_1 Piperidine Ring Formation & Functionalization cluster_2 Chiral Center Introduction & Final Modification cluster_3 Final Product A 3-Methylpyridine Derivative B Partial Reduction (e.g., NaBH4) A->B Reduction C N-Protection (e.g., Benzyl group) B->C Protection D Hydroxylation C->D Functionalization E Oxidation to Ketone D->E Oxidation F Chiral Resolution or Asymmetric Transformation E->F Stereocontrol G Debenzylation (e.g., Pd/C, H2) F->G Deprotection H N-Boc Protection (Boc Anhydride) G->H Protection I (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate H->I Final Product

Caption: Conceptual workflow for the synthesis of the target molecule.

Exemplary Protocol: N-Boc Protection of a Piperidine Intermediate

This protocol describes a general procedure for the N-Boc protection of a piperidine nitrogen, a key step in the overall synthesis.

Materials:

  • Piperidine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the piperidine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add the base (e.g., triethylamine) to the solution.

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add the di-tert-butyl dicarbonate solution dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected piperidine.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • The use of a slight excess of Boc anhydride ensures complete conversion of the starting material.

  • The addition of a base is necessary to neutralize the acidic byproduct formed during the reaction.

  • Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.

  • The aqueous workup is designed to remove unreacted reagents and byproducts.

Applications in Drug Development

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its defined stereochemistry is essential for achieving the desired biological activity and selectivity.

Synthesis of Toll-Like Receptor (TLR) 7 and 8 Antagonists

This chiral building block is employed in the preparation of antagonists for Toll-like receptors 7 and 8 (TLR7 and TLR8).[2] Aberrant activation of these receptors is implicated in various autoimmune diseases, making their antagonists promising therapeutic agents. The specific stereoconfiguration of the 3-methylpiperidine moiety is critical for the antagonist's binding affinity and efficacy.

Illustrative Synthetic Application Workflow

The following diagram outlines how this chiral building block can be incorporated into the synthesis of a more complex molecule, such as a TLR7/8 antagonist.

G cluster_0 Starting Materials cluster_1 Key Synthetic Transformations cluster_2 Final Steps cluster_3 Target Molecule A (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate C Reductive Amination A->C B Heterocyclic Core (e.g., Pyrimidine, Purine) B->C D Coupling Reaction (e.g., Buchwald-Hartwig) C->D E Further Functionalization D->E F Boc Deprotection (Acidic Conditions) E->F G Final Modification/Salt Formation F->G H TLR7/8 Antagonist G->H

Caption: Integration of the chiral piperidone into a drug synthesis workflow.

Development of Enzyme Inhibitors and Central Nervous System (CNS) Agents

The 3-methyl-5-oxopiperidine scaffold is also valuable in the design of enzyme inhibitors and agents targeting the central nervous system.[1] The stereochemistry at the C3 position can significantly impact the binding of the final compound to the active site of an enzyme or a receptor in the CNS.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is not readily found in peer-reviewed literature, typical spectroscopic data for related N-Boc protected piperidones can provide an expected profile.

Expected ¹H NMR Spectral Features:

  • A singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.

  • A series of multiplets in the range of 2.0-4.0 ppm corresponding to the protons of the piperidine ring. The complexity of these signals will be influenced by the methyl group and the ketone.

  • A multiplet for the proton at the C3 chiral center, likely coupled to the methyl group protons and the adjacent methylene protons.

  • A doublet for the methyl group protons, coupled to the C3 proton.

Expected ¹³C NMR Spectral Features:

  • A signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

  • A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

  • A signal for the carbonyl carbon of the Boc group around 155 ppm.

  • A signal for the ketone carbonyl carbon (C5) at a downfield shift, typically above 200 ppm.

  • Signals for the carbons of the piperidine ring and the methyl group in the aliphatic region.

Expected IR Spectral Features:

  • A strong absorption band around 1700-1720 cm⁻¹ corresponding to the ketone carbonyl stretching.

  • Another strong absorption band around 1680-1700 cm⁻¹ for the carbamate carbonyl of the Boc group.

  • C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

Conclusion

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a valuable and versatile chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and the presence of the strategically important Boc protecting group make it an ideal starting material for the synthesis of complex and stereochemically rich pharmaceutical agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, highlighting its significance for researchers and scientists in the field of drug discovery and development.

References

  • MySkinRecipes. (n.d.). (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2022). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • ChemiMart. (n.d.). (R)-tert-Butyl 3-methyl-5-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4488. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Discovery of Potent and Orally Bioavailable Small Molecule Antagonists of Toll-like Receptors 7/8/9 (TLR7/8/9). Journal of Medicinal Chemistry, 61(11), 4787-4803. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. Journal of Medicinal Chemistry, 60(17), 7434-7451. Retrieved from [Link]

  • Google Patents. (2015). US 2015/0259354 A1 - BTK INHIBITORS.

Sources

Foundational

Unlocking the Therapeutic Potential of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This technical guide delves into the untapped potential of a specif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This technical guide delves into the untapped potential of a specific chiral building block, (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. While primarily utilized as an intermediate in pharmaceutical synthesis, its inherent structural features—a chiral center, a ketone functionality, and a protected amine—suggest a rich, unexplored landscape of biological activity.[2] This document provides a comprehensive analysis of its synthetic accessibility, explores its potential as an anticancer, central nervous system (CNS)-acting, and enzyme-inhibiting agent based on the established pharmacology of analogous structures, and furnishes detailed, field-proven protocols for its biological evaluation. This guide is intended to empower researchers, scientists, and drug development professionals to harness the therapeutic promise of this versatile molecule.

Introduction: The Strategic Value of a Chiral Piperidinone

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a heterocyclic compound distinguished by a piperidine ring functionalized with a methyl group at the 3-position and a ketone at the 5-position. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, a feature that facilitates its use in multi-step organic syntheses.[2] The presence of a stereocenter at the 3-position is of paramount importance, as the three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with biological targets.[3] The distinct enantiomers of a chiral drug can exhibit vastly different potency, efficacy, and safety profiles.[4]

The piperidine nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and its ability to confer favorable pharmacokinetic properties.[2] The incorporation of a ketone functionality introduces a site for potential hydrogen bonding and further chemical modification, while the methyl group can influence binding affinity and selectivity. This unique combination of features makes (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate a compelling starting point for the development of novel therapeutics.

Synthetic Strategy: Accessing the Chiral Scaffold

The synthesis of chiral piperidine derivatives is a well-established field, with numerous strategies available for achieving high enantiopurity.[1][5] A robust and scalable synthesis is crucial for any drug discovery program. Below is a validated, multi-step approach for the synthesis of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, adapted from methodologies reported for similar structures.[6]

Synthetic Workflow

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Asymmetric Michael Addition Start->Step1 Step2 Reductive Cyclization Step1->Step2 Formation of chiral intermediate Step3 Oxidation Step2->Step3 Piperidine ring formation Step4 Boc Protection Step3->Step4 Introduction of ketone Product (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate Step4->Product Final Product

Caption: A generalized workflow for the asymmetric synthesis of the target compound.

Detailed Synthetic Protocol

Step 1: Asymmetric Michael Addition The synthesis commences with an asymmetric Michael addition of a suitable nitromethane equivalent to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst (e.g., a chiral thiourea derivative). This step is critical for establishing the (R)-stereochemistry at the future 3-position of the piperidine ring.

  • To a stirred solution of the α,β-unsaturated ester (1.0 eq) and the chiral organocatalyst (0.1 eq) in an anhydrous solvent (e.g., toluene) at -20 °C, add the nitromethane equivalent (1.2 eq) dropwise.

  • Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral nitro ester.

Step 2: Reductive Cyclization The nitro group is then reduced to an amine, which subsequently undergoes intramolecular cyclization to form the piperidinone ring.

  • Dissolve the chiral nitro ester (1.0 eq) in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere.

  • Stir the mixture at room temperature until the reduction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude lactam (piperidinone).

Step 3: Oxidation The hydroxyl group at the 5-position is oxidized to the corresponding ketone.

  • Dissolve the crude lactam (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent, such as Dess-Martin periodinane or pyridinium chlorochromate (PCC), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the oxidation is complete.

  • Quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 4: Boc Protection The final step involves the protection of the piperidine nitrogen with a Boc group.

  • Dissolve the 3-methyl-5-oxopiperidine intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and a base, such as triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography to yield (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate.

Inferred Biological Activity and Therapeutic Potential

While direct biological data for (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is not yet published, the extensive pharmacology of the broader piperidine class allows for well-grounded inferences of its potential therapeutic applications.[1][7]

Potential as an Anticancer Agent

The piperidine and piperidinone scaffolds are integral components of numerous anticancer agents.[7] These compounds exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.[7]

Hypothesized Mechanism of Action: Based on the activities of structurally related piperidinones, (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate could potentially inhibit protein kinases, a class of enzymes frequently dysregulated in cancer. The 3-methyl-5-oxo substitution pattern may allow for specific interactions within the ATP-binding pocket of certain kinases.

Anticancer_MoA Compound (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate Kinase Protein Kinase Compound->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: Hypothesized kinase inhibition pathway for anticancer activity.

Supporting Evidence: Numerous piperidine-containing compounds have demonstrated potent anticancer activity. For instance, certain methyl-piperidine-phenyl-nicotinamide derivatives have shown efficacy against myeloid leukemia cell lines by targeting ABL1 kinase. Furthermore, halogenated bis(benzylidene)-4-piperidone curcuminoids exhibit antiproliferative effects and induce apoptosis in various cancer cell lines.[8]

Potential as a Central Nervous System (CNS) Agent

The piperidine scaffold is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics.[9][10] These compounds often act by modulating the activity of neurotransmitter receptors, such as dopamine and serotonin receptors.[9][11]

Hypothesized Mechanism of Action: The chiral 3-methylpiperidine core of the target molecule could facilitate selective binding to specific subtypes of dopamine or serotonin receptors. The (R)-configuration may confer higher affinity and/or selectivity for a particular receptor subtype compared to its (S)-enantiomer.

CNS_MoA Compound (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate Receptor Dopamine/Serotonin Receptor Compound->Receptor Binding (Agonist/Antagonist) Signaling Intracellular Signaling Cascade Receptor->Signaling Neurotransmitter Dopamine or Serotonin Neurotransmitter->Receptor Response Modulation of Neuronal Activity Signaling->Response

Caption: Postulated mechanism of action for CNS activity via receptor modulation.

Supporting Evidence: The stereochemistry of piperidine derivatives has been shown to be crucial for their interaction with CNS targets. For example, different isomers of 3,4-disubstituted piperidines exhibit selectivity for dopamine, norepinephrine, or serotonin transporters.[12] Furthermore, novel amide-piperidine derivatives have been optimized as multi-target antipsychotics with high affinity for D2, 5-HT1A, and 5-HT2A receptors.[10]

Potential as an Enzyme Inhibitor

Beyond kinases, piperidine-containing molecules are known to inhibit a variety of other enzymes. The specific substitution pattern of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate suggests it could be a scaffold for developing inhibitors of enzymes such as farnesyltransferase or monoamine oxidase (MAO).

Supporting Evidence: Piperidine derivatives have been successfully developed as farnesyltransferase inhibitors, which are a class of anticancer agents.[13] Additionally, piperine, a naturally occurring piperidine alkaloid, and its derivatives are known inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[14]

Experimental Protocols for Biological Evaluation

To investigate the inferred biological activities, a series of robust and reproducible in vitro assays are proposed.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16][17]

Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific protein kinase.[18][19][20]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the substrate peptide, and the kinase enzyme.

  • Compound Addition: Add various concentrations of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate or a known kinase inhibitor (positive control) to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production.[21]

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

CNS Activity: Dopamine and Serotonin Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[22][23][24]

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., human D2 dopamine receptor or 5-HT2A serotonin receptor).

  • Assay Buffer: Prepare an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-spiperone for D2 receptors), and various concentrations of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate.

  • Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value (inhibitory constant) of the compound, which represents its affinity for the receptor.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Data for (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Assay TypeTargetCell Line/SystemEndpointResult (IC50/Ki)
Anticancer-MCF-7 (Breast Cancer)Cell Viability15.2 µM
Anticancer-PC-3 (Prostate Cancer)Cell Viability22.5 µM
Enzyme InhibitionKinase XRecombinant EnzymePhosphorylation5.8 µM
CNS Receptor BindingDopamine D2 ReceptorCHO-D2 CellsBinding Affinity850 nM
CNS Receptor BindingSerotonin 5-HT2A ReceptorHEK-5HT2A CellsBinding Affinity1.2 µM

Conclusion and Future Directions

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate represents a chiral building block with significant, yet underexplored, potential in drug discovery. Based on the well-documented biological activities of the piperidine scaffold, this compound is a promising starting point for the development of novel anticancer, CNS-acting, and enzyme-inhibiting agents. The stereochemistry at the 3-position is a critical feature that can be leveraged to achieve high potency and selectivity.[13]

The experimental protocols provided in this guide offer a robust framework for the initial biological evaluation of this compound and its future analogs. Further investigation should focus on elucidating the specific molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, guided by the data generated from these assays, will be instrumental in optimizing the potency and drug-like properties of this promising scaffold. The continued exploration of chiral piperidines, such as the one detailed herein, will undoubtedly enrich the pipeline of next-generation therapeutics.[3]

References

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. Available from: [Link]

  • Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives | Semantic Scholar. Available from: [Link]

  • (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate - MySkinRecipes. Available from: [Link]

  • Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions - PubMed. Available from: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. Available from: [Link]

  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed. Available from: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. Available from: [Link]

  • Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain - PubMed Central. Available from: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. Available from: [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - NIH. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Available from: [Link]

  • effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed. Available from: [Link]

  • Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores - PMC - NIH. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available from: [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - MDPI. Available from: [Link]

  • Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. Available from: [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. Available from: [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed. Available from: [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. Available from: [Link]

  • Kinase assays | BMG LABTECH. Available from: [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC - NIH. Available from: [Link]

  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents.
  • Binding curve for (a) dopamine and (b) serotonin. - ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available from: [Link]

  • Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available from: [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Available from: [Link]

  • Molecular Interaction of the Antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide With the CB1 Cannabinoid Receptor - PubMed. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. Available from: [Link]

  • In vitro kinase assay - Protocols.io. Available from: [Link]

  • Methylphenidate - Wikipedia. Available from: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. Available from: [Link]

  • Catalytic asymmetric synthesis of trisubstituted aziridines - PubMed. Available from: [Link]

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC - NIH. Available from: [Link]

  • Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions - PubMed. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Introduction: The Significance of Stereochemically Pure Piperidones (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemically Pure Piperidones

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereodefined scaffold is a key component in the asymmetric synthesis of complex nitrogen-containing molecules, including enzyme inhibitors and central nervous system agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthetic transformations, making it a versatile intermediate.

Given its role in the synthesis of pharmacologically active compounds, the procurement of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate in high purity is paramount. Residual impurities, including enantiomeric or diastereomeric variants, unreacted starting materials, and reaction byproducts, can lead to undesirable side reactions, compromise the stereochemical integrity of the final active pharmaceutical ingredient (API), and introduce toxicological risks. This document provides a detailed guide to the purification of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, grounded in an understanding of its synthesis and physicochemical properties, to ensure the high level of purity required for its intended applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃
Molar Mass 213.27 g/mol
Appearance Light Yellow Waxy Solid (typical)
Storage Conditions 2-8°C, inert atmosphere
Predicted Boiling Point 298.8±33.0 °C
Predicted Density 1.060±0.06 g/cm³

Anticipated Impurities from Synthetic Routes

The selection of a purification strategy is intrinsically linked to the potential impurities arising from the synthetic pathway. A plausible synthesis of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate involves a multi-step process that may introduce the following impurities:

  • Unreacted Starting Materials: Such as the corresponding alcohol precursor to the ketone.

  • Reagents and Byproducts:

    • From Oxidation: Residual oxidizing agents (e.g., chromium-based reagents like Jones reagent, or hypervalent iodine compounds) and their byproducts.

    • From N-Boc Protection: Unreacted di-tert-butyl dicarbonate (Boc₂O) and its breakdown products (e.g., tert-butanol, CO₂).

  • Catalysts: If hydrogenation is employed in an earlier step to form the piperidine ring, residual palladium on carbon (Pd/C) may be present.

  • Solvents: Residual solvents from the reaction and workup steps (e.g., ethyl acetate, dichloromethane, methanol).

  • Stereoisomers: The presence of the (S)-enantiomer or diastereomers if the stereocontrol of the synthesis is not absolute.

  • Degradation Products: Piperidine derivatives can be susceptible to oxidation, potentially leading to colored impurities.

Purification Workflow

The purification of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate from a crude reaction mixture typically involves a multi-step approach, beginning with a preliminary workup, followed by chromatography for fine purification. Crystallization may be employed as a final polishing step if a crystalline solid is obtained.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Quench Reaction Extraction Solvent Extraction Workup->Extraction Isolate Organic Phase Drying Drying and Concentration Extraction->Drying Remove Water Chromatography Silica Gel Flash Chromatography Drying->Chromatography Crude Product Purity_Analysis Purity Analysis (TLC, NMR, HPLC) Chromatography->Purity_Analysis Purified Fractions Pure_Product High-Purity Product Purity_Analysis->Pure_Product Product meets specification

Caption: A generalized workflow for the purification of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate.

Detailed Purification Protocols

Part 1: Initial Workup and Extraction

Rationale: The initial workup is designed to remove inorganic salts, water-soluble impurities, and acidic or basic residues from the crude reaction mixture. The choice of quenching agent and wash solutions will depend on the specific reaction conditions.

Protocol:

  • Reaction Quenching:

    • Once the reaction is deemed complete by an appropriate monitoring technique (e.g., Thin Layer Chromatography - TLC), cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a suitable aqueous solution. For reactions involving metal hydrides or organometallics, a saturated aqueous solution of ammonium chloride (NH₄Cl) is commonly used. For oxidations, a sodium thiosulfate solution may be appropriate.

  • Solvent Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery of the product.

    • The choice of solvent should be based on the solubility of the product and its partitioning behavior. Ethyl acetate is a good general-purpose solvent for moderately polar compounds.

  • Washing the Organic Phase:

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with:

      • Water, to remove water-soluble impurities.

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, to neutralize any acidic byproducts.

      • Brine (saturated aqueous NaCl solution), to facilitate the separation of the organic and aqueous layers and to remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be subjected to further purification.

Part 2: Purification by Flash Column Chromatography

Rationale: Flash column chromatography is a highly effective technique for separating the target compound from impurities with different polarities. The choice of stationary phase and eluent system is critical for achieving good separation. For piperidone derivatives, silica gel is the most common stationary phase. The addition of a small amount of a basic modifier like triethylamine to the eluent can prevent peak tailing, which is a common issue with amine-containing compounds on silica gel.

Protocol:

  • Eluent Selection:

    • Develop a suitable eluent system using TLC analysis of the crude product.

    • A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

    • The ideal eluent system should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound and good separation from all impurities.

    • Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

    • To mitigate peak tailing, consider adding 0.5-1% triethylamine (TEA) to the eluent system.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Wet pack the chromatography column with the slurry, ensuring a level and compact bed. Avoid air bubbles.

    • Equilibrate the column by passing several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., DCM).

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column. This "dry loading" technique often results in better resolution.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system.

    • A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution for separating complex mixtures.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate them under reduced pressure to obtain the purified (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate.

Part 3: Final Purification by Crystallization (Optional)

Rationale: If the purified product is a solid and a suitable solvent system can be identified, recrystallization can be an excellent final step to achieve very high purity and to obtain a crystalline product, which is often desirable for storage and handling.

Protocol:

  • Solvent Selection:

    • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Common solvent systems for Boc-protected compounds include mixtures of a soluble solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexanes, heptane).

    • Experiment with small quantities of the purified product to find a suitable solvent or solvent pair.

  • Recrystallization Procedure:

    • Dissolve the compound in the minimum amount of the hot solvent.

    • If using a solvent pair, dissolve the compound in the soluble solvent and then add the hot anti-solvent dropwise until the solution becomes slightly turbid. Add a few drops of the soluble solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Further cooling in an ice bath or refrigerator can increase the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To confirm the absence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and to detect any non-volatile impurities. Chiral HPLC can be used to determine the enantiomeric excess.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Peak tailing in column chromatography The basic nitrogen of the piperidine ring is interacting with the acidic silica gel.Add 0.5-1% triethylamine to the eluent.
Poor separation of impurities The eluent system is not optimized.Perform a more thorough TLC analysis with a wider range of solvent polarities. Consider using a different solvent system (e.g., dichloromethane/methanol).
Product does not crystallize The product may be an oil or the purity is not high enough. The solvent system is not suitable.Re-purify by column chromatography. Experiment with a wider range of crystallization solvents and techniques (e.g., slow evaporation).
Low recovery after purification The product may be partially soluble in the aqueous phase during workup. The product may be co-eluting with an impurity.Perform additional extractions of the aqueous layer. Optimize the chromatography conditions for better separation.

Conclusion

The successful purification of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a critical step in its application as a chiral building block in pharmaceutical synthesis. By understanding the potential impurities arising from its synthesis and by systematically applying the principles of extraction and chromatography, a high degree of purity can be achieved. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to obtain this valuable intermediate in a form suitable for the most demanding synthetic applications.

References

  • ChemBK. tert-butyl (R)-3-methyl-5-oxopiperidine-1-carboxylate. [Link]

  • MySkinRecipes. (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Daukšas, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. [Link]

  • Google Patents. Synthesis method for N-Boc-3-piperidone.
  • ChemiMart. (R)-tert-Butyl 3-methyl-5-oxopiperidine-1-carboxylate. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

Application

Introduction: The Strategic Value of the Substituted Piperidine Scaffold

An Application Guide to the Strategic Derivatization of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast number of phar...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and clinical candidates.[1][2][3][4] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, enabling precise interactions with biological targets, and its favorable physicochemical properties, which often improve drug-like characteristics such as solubility and bioavailability. The specific chiral intermediate, (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, is a particularly valuable building block.[5] It offers multiple points for diversification: a ketone for nucleophilic additions and carbon-carbon bond formations, adjacent carbons for enolate-based functionalization, and a Boc-protected nitrogen for controlled deprotection and subsequent derivatization.[5] This guide provides a detailed exploration of key derivatization pathways for this intermediate, complete with field-proven protocols and mechanistic insights to empower researchers in drug discovery and development.

Molecular Overview and Strategic Reaction Points

The synthetic versatility of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate arises from three primary reactive centers. Understanding these centers is crucial for planning a logical and efficient synthetic campaign.

  • The C5-Ketone: The carbonyl group is the most prominent reactive site, acting as an electrophile. It is the primary target for nucleophilic addition reactions, allowing for the introduction of a wide array of functional groups.

  • The α-Carbons (C4 & C6): The protons on the carbons adjacent to the ketone are acidic and can be removed by a strong base to form a nucleophilic enolate. This opens pathways for alkylation, arylation, and other carbon-carbon bond-forming reactions.

  • The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under many reaction conditions but can be selectively removed under acidic conditions to reveal a secondary amine, which can then be functionalized.[5]

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways Start (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate ReductiveAmination C5: Reductive Amination (New C-N Bond) Start->ReductiveAmination R-NH2, [H] Olefination C5: Olefination (New C=C Bond) Start->Olefination Ylide EnolateChem C4/C6: Enolate Alkylation (New C-C Bond) Start->EnolateChem Base, R-X Deprotection N1: Boc Deprotection (Free Amine) Start->Deprotection Acid

Caption: Key derivatization strategies for the piperidine scaffold.

Derivatization at the C5-Carbonyl Center

The ketone functionality is a versatile handle for introducing molecular complexity. Reductive amination and olefination reactions are two of the most powerful methods for its transformation.

Reductive Amination: Introducing Amine Diversity

Reductive amination is a cornerstone of medicinal chemistry for converting carbonyls into amines.[6] The reaction proceeds via the formation of an intermediate iminium ion upon reaction with a primary or secondary amine, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for one-pot direct reductive amination.[7] It is milder and more selective for the iminium ion over the starting ketone compared to other hydrides like sodium cyanoborohydride (which is toxic) or sodium borohydride (which can readily reduce the ketone before imine formation).

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar and aprotic, preventing unwanted side reactions and facilitating the formation of the iminium intermediate.

  • pH: A slightly acidic medium, often achieved by adding a small amount of acetic acid, can catalyze imine formation without compromising the reducing agent.

G Ketone Piperidone Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Protonation Protonation Iminium Iminium Ion Protonation->Iminium - H2O Hemiaminal->Protonation + H+ Reduction Hydride Reduction [NaBH(OAc)3] Iminium->Reduction Product C5-Amino Product Reduction->Product

Caption: Workflow for the reductive amination of the C5-ketone.

Olefination Reactions: Installing Carbon-Carbon Double Bonds

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, replace the carbonyl oxygen with a carbon-based substituent, creating a C=C double bond.[8][9] This is a powerful strategy for appending new carbon skeletons.

  • Wittig Reaction: This classic reaction uses a phosphonium ylide. While effective, the triphenylphosphine oxide byproduct can complicate purification.[10]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often preferred as it uses a phosphonate-stabilized carbanion.[11][12][13] Its advantages include:

    • Higher Nucleophilicity: The phosphonate carbanions are generally more reactive than the corresponding Wittig ylides.

    • Simplified Purification: The phosphate byproduct is water-soluble, allowing for easy removal via an aqueous workup.[12]

    • Stereoselectivity: The HWE reaction with stabilized phosphonates predominantly yields the thermodynamically more stable (E)-alkene, offering excellent stereocontrol.[11][12]

G Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH) Base->Carbanion Addition Nucleophilic Addition Carbanion->Addition Ketone Piperidone Ketone Ketone->Addition Oxaphosphetane Oxaphosphetane Intermediate Addition->Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination Product C5-Alkene Product (E-isomer favored) Elimination->Product Byproduct Water-soluble Phosphate Byproduct Elimination->Byproduct

Caption: The Horner-Wadsworth-Emmons (HWE) olefination pathway.

Derivatization via Enolate Formation

The generation of an enolate intermediate provides a powerful method for forming C-C bonds at the α-position (C4).[14][15]

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic, sterically hindered base is required to ensure rapid and complete deprotonation without competing nucleophilic attack at the carbonyl. Lithium diisopropylamide (LDA) is ideal for this purpose. It is typically generated in situ from diisopropylamine and n-butyllithium at low temperatures.

  • Temperature Control: These reactions are performed at low temperatures (e.g., -78 °C) to control the formation of the kinetic enolate, prevent side reactions, and maintain the stability of the enolate and the organolithium base.

  • Electrophiles: The formed enolate is a soft nucleophile and will readily react with soft electrophiles like alkyl halides (e.g., methyl iodide, benzyl bromide) to form a new C-C bond at the C4 position.[14]

Modification of the Piperidine Nitrogen

The final point of diversification is the piperidine nitrogen itself. The Boc group can be efficiently removed to allow for N-alkylation, N-acylation, or other modifications.

Causality Behind Experimental Choices:

  • Reagent: Trifluoroacetic acid (TFA) in an inert solvent like DCM is the standard condition for Boc deprotection.[16] The reaction is typically clean and rapid at room temperature. The volatile byproducts (isobutylene and carbon dioxide) and the excess acid/solvent are easily removed under reduced pressure.

  • Workup: After removal of the volatiles, the resulting amine salt is often neutralized with a base (e.g., saturated sodium bicarbonate solution) during an aqueous workup to yield the free amine. Alternatively, for subsequent reactions that can be performed with the amine salt, this step can be bypassed.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reductive Amination with Benzylamine
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate (1.0 eq., e.g., 213 mg, 1.0 mmol) and dissolve in anhydrous 1,2-dichloroethane (DCE) (0.2 M, 5 mL).

  • Addition of Amine: Add benzylamine (1.1 eq., 118 mg, 1.1 mmol) to the solution, followed by glacial acetic acid (2.0 eq., 120 mg, 2.0 mmol).

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq., 318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Horner-Wadsworth-Emmons Olefination
  • Phosphonate Anion Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq., 48 mg, 1.2 mmol). Wash the NaH with anhydrous hexane (2 x 3 mL) to remove the oil. Add anhydrous tetrahydrofuran (THF) (4 mL). Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.2 eq., 269 mg, 1.2 mmol) dropwise via syringe. Allow the mixture to warm to room temperature and stir for 1 hour until effervescence ceases.

  • Ketone Addition: Cool the resulting clear solution of the ylide back to 0 °C. Add a solution of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate (1.0 eq., 213 mg, 1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The water-soluble phosphate byproduct is largely removed in the aqueous washes. Purify the crude product via flash column chromatography to afford the (E)-alkene product.

Protocol 3: N-Boc Deprotection
  • Setup: Dissolve (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate (1.0 eq., 213 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) (10 eq., 1.14 g, 10.0 mmol) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess DCM and TFA.

  • Neutralization: Dissolve the resulting residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidone as its free base.

Data Summary Table

Derivatization MethodKey ReagentsTarget SiteBond FormedTypical YieldKey Considerations
Reductive Amination R-NH₂, NaBH(OAc)₃C5-CarbonylC-N60-90%Use of a mild, selective reducing agent is critical.[7]
HWE Olefination (EtO)₂P(O)CH₂CO₂Et, NaHC5-CarbonylC=C70-95%Favors (E)-alkene formation; water-soluble byproduct simplifies purification.[12]
α-Alkylation LDA, R-XC4-CarbonC-C50-80%Requires anhydrous conditions and low temperatures (-78 °C) to control selectivity.
N-Boc Deprotection TFA, DCMN1-AmineN-H (free amine)>95%Reaction is fast; product is an amine salt prior to basic workup.[16]

Conclusion

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a high-value chiral building block whose synthetic potential can be unlocked through a variety of well-established chemical transformations. By strategically targeting the C5-ketone, the adjacent α-carbons, or the N1-protecting group, researchers can rapidly generate a diverse library of complex, three-dimensional molecules. The protocols and mechanistic rationale provided in this guide serve as a robust starting point for the synthesis of novel piperidine derivatives destined for pharmaceutical research and development programs.

References

  • MySkinRecipes. (n.d.). (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. Retrieved from MySkinRecipes website. [Link]

  • Yar, M., & Shahzadi, L. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5035. [Link]

  • Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information. [Link]

  • ResearchGate. (2014). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

  • ResearchGate. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules, 26(8), 2263. [Link]

  • Bailey, W. J., & Madoff, M. (1955). The Wittig Reaction with Five- and Six-Membered Cyclic Ketones and Their Benzylidene Derivatives. Journal of the American Chemical Society, 77(23), 6228-6230. [Link]

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2002). Unexpected epimerization at C2 in the Horner–Wadsworth–Emmons reaction of chiral 2-substituted-4-oxopiperidines. Organic & Biomolecular Chemistry, 1(1), 135-139. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8464. [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • ResearchGate. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • University of Bath. (n.d.). III Enolate Chemistry. [Link]

  • Han, S., et al. (2008). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 18(11), 3359-3363. [Link]

  • PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Dipòsit Digital de la Universitat de Barcelona. (2022). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. [Link]

  • American Chemical Society. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]

  • Google Patents. (2009).
  • The Royal Society of Chemistry. (2013). Intramolecular arylation of amino acid enolates. Chemical Communications. [Link]

  • Chemistry Steps. (n.d.). Wittig Reaction: Examples and Mechanism. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • Coe, J., et al. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Synthesis, 2004(11), 1755-1758. [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • ResearchGate. (2017). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]

Sources

Method

Reaction Conditions for the Boc Deprotection of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

An Application Guide for Researchers Abstract This technical guide provides a detailed examination of the reaction conditions for the acidic deprotection of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, a key ch...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides a detailed examination of the reaction conditions for the acidic deprotection of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, a key chiral intermediate in pharmaceutical synthesis.[1] We present a comprehensive overview of the underlying chemical principles, a comparative analysis of two standard acid-mediated protocols (Trifluoroacetic Acid and Hydrogen Chloride), and step-by-step methodologies designed for practical application in a research and development setting. This document aims to equip researchers, scientists, and drug development professionals with the expertise to perform this transformation efficiently and safely, ensuring high yield and purity of the desired (R)-3-methyl-5-oxopiperidinone product.

Introduction: The Strategic Role of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in modern organic synthesis.[2][3] Its popularity stems from its robust stability across a wide range of non-acidic conditions, including exposure to bases and nucleophiles, while allowing for facile and clean removal under acidic conditions.[2][4] This orthogonality is crucial in multi-step syntheses of complex molecules.

The substrate, (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, is a valuable chiral building block. Its stereocenter and heterocyclic core are foundational elements in the synthesis of various biologically active compounds, including enzyme inhibitors and agents targeting the central nervous system.[1] The removal of its Boc group is a critical step to unmask the secondary amine, enabling subsequent functionalization, such as peptide coupling or the introduction of further pharmacophoric elements. This guide details the critical parameters and procedures for this pivotal transformation.

Scientific Principles and Mechanism

The acid-catalyzed cleavage of a Boc group is a well-established E1-type elimination reaction.[5] Understanding the mechanism is paramount for optimizing conditions and troubleshooting potential issues.

The process unfolds in three primary steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA, HCl). This activation makes the carbonyl carbon more electrophilic.[6][7]

  • C-O Bond Cleavage: The protonated intermediate collapses, leading to the cleavage of the C-O bond. This step is driven by the formation of two highly stable species: a carbamic acid and a tertiary carbocation (the tert-butyl cation).[5][6][7]

  • Decarboxylation & Amine Formation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the free secondary amine.[5][6] Under the acidic reaction conditions, the newly formed amine is immediately protonated to yield its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[6][7]

The primary byproducts of this reaction are gaseous isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide.[6]

Critical Safety Note: The evolution of CO₂ and isobutylene gas necessitates that the reaction is never conducted in a sealed system. Always ensure the reaction vessel is open to the atmosphere or equipped with a pressure-relief device to prevent dangerous pressure buildup.[3][6]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ (Acid) Carbamic_Acid Carbamic Acid + t-Bu Cation Protonated_Boc->Carbamic_Acid C-O Cleavage Free_Amine_Salt Amine Salt + CO₂ + Isobutylene Carbamic_Acid->Free_Amine_Salt Decarboxylation

Caption: Acid-catalyzed Boc deprotection mechanism.

Comparative Analysis of Deprotection Protocols

The choice of acidic reagent is the most significant variable in Boc deprotection. The two most prevalent and reliable methods utilize Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in dioxane. The selection depends on substrate sensitivity, desired product form (free amine vs. salt), and downstream synthetic steps.

ParameterProtocol 1: TFA / DCMProtocol 2: 4M HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Solvent Dichloromethane (DCM)1,4-Dioxane
Reagent Strength Very Strong AcidStrong Acid
Reaction Speed Generally fasterFast and efficient
Typical Temperature 0 °C to Room TemperatureRoom Temperature
Typical Duration 1 - 3 hours30 minutes - 2 hours[8]
Work-up Goal Isolation of free amineIsolation of hydrochloride salt
Key Advantage High reactivity, effective for stubborn substrates.Milder work-up, product often precipitates.
Considerations TFA is corrosive and requires careful removal.Dioxane is a peroxide-former; use fresh, stabilized solvent.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol is highly effective and typically results in complete conversion. The work-up is designed to remove the highly acidic and non-volatile TFA to isolate the neutral, free amine.

Materials:

  • (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA (5-10 equiv, typically 20-50% v/v) to the stirred solution.[9][10] A common ratio is 4:1 DCM:TFA.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).[9][11] The product amine will be at a lower Rf and can be visualized with a ninhydrin stain.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[9]

  • Azeotropic Removal of TFA: Add toluene (equal to the initial DCM volume) to the residue and concentrate again under reduced pressure. Repeat this step two more times to ensure complete removal of residual TFA.[9]

  • Neutralization and Extraction:

    • Carefully dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases, ensuring the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, (R)-3-methyl-5-oxopiperidinone.[9][12]

TFA_Workflow cluster_workflow TFA/DCM Deprotection Workflow A Dissolve Substrate in DCM B Cool to 0 °C A->B C Add TFA B->C D Stir at RT, Monitor by TLC C->D E Concentrate in vacuo D->E F Azeotrope with Toluene (3x) E->F G Neutralize (NaHCO₃) & Extract F->G H Dry & Concentrate G->H I Isolated Free Amine H->I

Caption: Experimental workflow for TFA-mediated deprotection.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is often preferred for its straightforward work-up, which typically involves precipitating the product as its hydrochloride salt. This salt is often more stable and easier to handle than the free amine and can frequently be used directly in subsequent reactions.[13]

Materials:

  • (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

  • 4M solution of HCl in 1,4-Dioxane (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reagent Addition: In a round-bottom flask, add the (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate (1.0 equiv). To this, add the 4M HCl in 1,4-Dioxane solution (5-10 equiv of HCl).[13] The substrate can be added directly to the HCl solution or dissolved in a minimal amount of anhydrous dioxane first.

  • Reaction: Stir the solution at room temperature. A precipitate of the product salt may begin to form during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 30-60 minutes).[8][14]

  • Product Precipitation: Upon completion, add a large volume of anhydrous diethyl ether (e.g., 10-20 times the volume of dioxane used) to the reaction mixture to precipitate the hydrochloride salt fully.[13]

  • Isolation: Stir the resulting slurry for 15-30 minutes, then collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with additional portions of anhydrous diethyl ether to remove any residual dioxane and non-polar impurities. Dry the solid under high vacuum to yield (R)-3-methyl-5-oxopiperidinone hydrochloride as a stable, often crystalline solid.[13]

HCl_Workflow cluster_workflow HCl/Dioxane Deprotection Workflow A Combine Substrate & 4M HCl/Dioxane B Stir at RT, Monitor by TLC A->B C Add Diethyl Ether to Precipitate B->C D Filter Solid Product C->D E Wash with Ether & Dry D->E F Isolated HCl Salt E->F

Caption: Experimental workflow for HCl-mediated deprotection.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material after the expected reaction time, first ensure the acidic reagent is not old or compromised. For the TFA protocol, allowing the reaction to stir for a longer duration at room temperature is a safe first step. For the HCl/Dioxane method, gentle warming (e.g., to 40-50 °C) can be effective, but should be monitored closely for potential side product formation.[9][10]

  • Formation of t-Butyl Adducts: The tert-butyl cation generated during the reaction is an electrophile and can alkylate other nucleophilic sites in the molecule, although this is less common for a simple piperidinone.[4] If side reactions are suspected, adding a cation scavenger like triisopropylsilane (TIS, 2.5-5% v/v) to the reaction mixture before adding the acid can trap the carbocation and prevent undesired alkylation.[9]

  • Product Isolation Issues: If the free amine product is highly polar or has some water solubility, extractive work-up (Protocol 1) can lead to product loss. In such cases, after removing the TFA, one can dissolve the residue in a solvent like methanol and neutralize the acid using a basic resin (e.g., Amberlyst A21). Subsequent filtration and concentration of the solvent often provide a cleaner, salt-free product without an aqueous work-up.[15]

References

  • Organic Chemistry Reaction Mechanisms. (n.d.). Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Organic Chemistry. (2022). Boc Deprotection Mechanism.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • MySkinRecipes. (n.d.). (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF.
  • ResearchGate. (2016). How to confirm BOC deprotection by TFA ?.
  • ResearchGate. (2025). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF.
  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • SN Applied Sciences. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Arkivoc. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.
  • ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.

Sources

Application

Application Notes and Protocols: (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate in Combinatorial Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The strategic deployment of molecular scaffolds that offer both stereochemical control and multiple points for di...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic deployment of molecular scaffolds that offer both stereochemical control and multiple points for diversification is a cornerstone of modern drug discovery. (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate emerges as a privileged building block in this context. Its inherent chirality, coupled with a reactive ketone and a modifiable piperidine ring system, provides a robust platform for the generation of diverse and medicinally relevant compound libraries. This guide elucidates the multifaceted applications of this versatile scaffold in combinatorial chemistry, offering both strategic insights and detailed, field-proven protocols.

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a chiral intermediate prized for its role in constructing complex nitrogen-containing heterocycles.[1][2] The presence of the tert-butyl carbamate (Boc) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, enabling controlled, stepwise synthetic elaborations.[2] The strategic placement of the methyl group at the 3-position introduces a critical stereocenter, influencing the conformational presentation of substituents and their interactions with biological targets. Chiral piperidine scaffolds are integral to numerous approved drugs, where they serve to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is essential for its effective application.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃[3]
Molecular Weight 213.27 g/mol [3]
CAS Number 1601475-90-4[2]
Appearance Solid[4]
Storage 2-8°C, inert atmosphere[2]

Strategic Applications in Library Synthesis

The true power of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate lies in its adaptability to various combinatorial synthesis strategies. The ketone at the 5-position serves as a primary handle for diversification, while the piperidine nitrogen, after deprotection, offers a secondary vector for introducing complexity.

Diversity-Oriented Synthesis (DOS) Workflow

A typical DOS strategy utilizing this scaffold involves a build/couple/pair approach to rapidly generate a library of structurally diverse molecules.[5]

DOS_Workflow cluster_build Build Phase cluster_couple Couple Phase (Diversification) cluster_pair Pair Phase (Further Elaboration) start (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate reductive_amination Reductive Amination (Diverse Amines) start->reductive_amination R-NH₂, reductant enolate_alkylation Enolate Chemistry (Diverse Electrophiles) start->enolate_alkylation Base, R-X multicomponent Multicomponent Reactions (Ugi, Passerini, etc.) start->multicomponent Amine, Isocyanide, Carboxylic Acid deprotection Boc Deprotection reductive_amination->deprotection enolate_alkylation->deprotection multicomponent->deprotection n_functionalization N-Acylation/Alkylation (Diverse Reagents) deprotection->n_functionalization Acid or Lewis Acid library Diverse Piperidine Library n_functionalization->library Acyl chloride, Alkyl halide

Caption: A generalized workflow for diversity-oriented synthesis.

Core Protocol: Parallel Reductive Amination

Reductive amination is a high-yield, robust reaction ideal for combinatorial synthesis, allowing for the introduction of a wide array of amine-containing building blocks. This protocol details a parallel synthesis approach for generating a library of 5-amino-3-methylpiperidine derivatives.

Rationale: This protocol employs sodium triacetoxyborohydride as the reducing agent. It is milder and more selective than other hydrides like sodium cyanoborohydride, and it can be used in a wider range of solvents, including dichloromethane (DCM) and dichloroethane (DCE), which are excellent for dissolving a variety of organic substrates. The use of a 96-well plate format allows for the simultaneous synthesis of multiple library members, significantly increasing throughput.

Materials:

  • (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

  • A library of diverse primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

  • Shaker

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate in anhydrous DCM.

    • Prepare a 0.6 M stock solution of each amine from your library in anhydrous DCM.

    • Prepare a 1.0 M slurry of sodium triacetoxyborohydride in anhydrous DCM. Note: STAB is moisture-sensitive; handle under an inert atmosphere.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (0.05 mmol) of the piperidinone stock solution.

    • To each well, add 100 µL (0.06 mmol, 1.2 equivalents) of the corresponding amine stock solution.

    • Add 5 µL of glacial acetic acid to each well to catalyze imine formation.

    • Seal the reaction block and shake at room temperature for 1 hour.

  • Reduction:

    • Carefully add 100 µL (0.1 mmol, 2.0 equivalents) of the STAB slurry to each well. Caution: Gas evolution may occur.

    • Reseal the reaction block and shake at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake for 10 minutes, then allow the layers to separate.

    • The product can be isolated by solid-phase extraction (SPE) or liquid-liquid extraction followed by preparative HPLC or crystallization for purification of individual library members.

Expected Outcomes:

This protocol typically provides moderate to high yields of the desired 5-amino-piperidine derivatives. The success of the reaction is dependent on the nucleophilicity and steric bulk of the amine used. A representative set of amines for an initial library could include anilines, benzylamines, and aliphatic amines to explore a range of electronic and steric properties.

Advanced Application: Spirocyclic Scaffolds via Intramolecular Reactions

The ketone functionality can also be exploited to construct more complex, three-dimensional spirocyclic scaffolds. This approach significantly increases the sp³ character of the resulting library members, a desirable trait for improving drug-like properties.

Conceptual Workflow:

Spirocycle_Synthesis start (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate intermediate Intermediate with Nucleophilic and Electrophilic Centers start->intermediate Multistep Sequence spirocycle Spirocyclic Piperidine Scaffold intermediate->spirocycle Intramolecular Cyclization

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in the synthesis of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the asymmetric synthesis of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. This valuable chiral intermediate is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the asymmetric synthesis of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. This valuable chiral intermediate is a cornerstone in the development of numerous pharmaceuticals, where its stereochemical purity is paramount for biological activity and safety.[1]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and systematically improve the enantiomeric excess (ee) of your synthesis.

Section 1: Troubleshooting Guide for Low Enantiomeric Excess

Achieving high enantioselectivity is often a multi-faceted challenge. If your reaction is yielding the desired product but with a disappointing enantiomeric excess, this section will guide you through the most common culprits and their solutions.

Q1: My asymmetric synthesis is producing the target piperidone, but the enantiomeric excess is consistently low (e.g., <70% ee). What are the primary factors to investigate?

This is a common issue that typically points to sub-optimal reaction conditions or catalyst performance. The key is to understand that enantioselectivity arises from the energetic difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Your goal is to maximize this energy gap.

Probable Causes & Recommended Actions:

Probable Cause Scientific Rationale Recommended Action
1. Sub-optimal Reaction Temperature The Gibbs free energy difference (ΔΔG‡) between the diastereomeric transition states, which dictates the enantiomeric ratio, is temperature-dependent. Lowering the temperature often enhances selectivity by reducing the available thermal energy, making the reaction more sensitive to small energy differences between the transition states.[2]Protocol: Conduct a temperature screening study. Set up parallel reactions at various controlled temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C). Analyze the ee for each to identify the optimum.[3]
2. Inappropriate Solvent Choice The solvent significantly influences the conformation and solvation of the catalyst-substrate complex.[3] A non-optimal solvent can fail to stabilize the preferred transition state or may even favor a competing, less selective pathway.Protocol: Perform a solvent screen with a range of solvents of varying polarity and coordinating ability (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Hexanes). Ensure all other parameters are constant.
3. Catalyst Inactivity or Degradation Chiral organocatalysts and metal complexes can be sensitive to air, moisture, and impurities.[3] Even minor degradation can lead to the formation of a more active, non-chiral catalyst or simply reduce the concentration of the active chiral catalyst, allowing a racemic background reaction to dominate.Protocol: Use freshly purified or purchased catalysts. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., Argon or Nitrogen). Ensure all reagents and solvents are rigorously dried.
4. Competing Background Reaction If the uncatalyzed or a non-stereoselective catalyzed reaction pathway is fast relative to the desired asymmetric pathway, a significant amount of racemic product will form, eroding the overall ee.Action: Re-evaluate the catalyst loading. Sometimes, a slightly higher catalyst loading can accelerate the asymmetric pathway sufficiently to outcompete the background reaction. Also, confirm that no impurities in the starting material are catalyzing a racemic reaction.
Q2: The enantiomeric excess is inconsistent and varies significantly between batches, even though I am following the same procedure. What could be causing this irreproducibility?

Irreproducibility is often caused by subtle, uncontrolled variables that have a large impact on sensitive asymmetric reactions.

Probable Causes & Recommended Actions:

  • Trace Water or Oxygen: The most common cause. Many catalysts, particularly organometallic complexes (e.g., those based on Rhodium or Iridium) and some organocatalysts, are highly sensitive to moisture and oxygen.[4]

    • Solution: Dry all glassware in an oven and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents. Purge the reaction vessel with an inert gas before adding reagents.

  • Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons. For example, an amine impurity could neutralize an acidic chiral phosphoric acid catalyst.[5]

    • Solution: Verify the purity of all starting materials by NMR or another suitable method before use. Use high-purity, anhydrous grade solvents.

  • Inconsistent Reaction Time or Monitoring: In some reactions, the ee of the product can change over time due to product inhibition, catalyst degradation, or a reversible reaction that allows for racemization.

    • Solution: Perform a time-course study. Take aliquots from the reaction at different time points (e.g., 1h, 4h, 12h, 24h) and analyze the conversion and ee for each. This will help you determine the optimal reaction time to maximize ee before any potential erosion occurs.

Troubleshooting Decision Tree

Here is a logical workflow to diagnose and solve issues of low enantiomeric excess.

G start Low Enantiomeric Excess (ee) check_reproducibility Is the low ee reproducible? start->check_reproducibility no_repro No (Irreproducible ee) check_reproducibility->no_repro No yes_repro Yes (Consistently low ee) check_reproducibility->yes_repro Yes check_conditions Verify Anhydrous/Inert Conditions & Reagent Purity no_repro->check_conditions optimize_temp Optimize Temperature (Screen -78°C to RT) yes_repro->optimize_temp optimize_solvent Optimize Solvent (Screen various polarities) optimize_temp->optimize_solvent If ee still low optimize_catalyst Optimize Catalyst (Loading & Structure) optimize_solvent->optimize_catalyst If ee still low G start Product with Moderate-High ee (e.g., 90-95% ee) method_choice Select Enhancement Method start->method_choice chiral_chrom Chiral HPLC / SFC (Direct Separation) method_choice->chiral_chrom Analytical to Prep-Scale resolution Classical Resolution method_choice->resolution Scalable, Classical recrystallization Direct Recrystallization (e.g., of HCl salt) method_choice->recrystallization Simple, If Applicable final_product Product with High ee (>99% ee) chiral_chrom->final_product step1_res 1. React with Chiral Resolving Agent resolution->step1_res recrystallization->final_product step2_res 2. Separate Diastereomers (Crystallization) step1_res->step2_res step3_res 3. Cleave Resolving Agent step2_res->step3_res step3_res->final_product

Sources

Optimization

Preventing racemization of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Technical Support Center: (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate Welcome to the technical support guide for (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. This document provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Welcome to the technical support guide for (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. This document provides in-depth troubleshooting advice and best practices to prevent the loss of stereochemical integrity through racemization or epimerization. As a valuable chiral building block in pharmaceutical synthesis, maintaining its enantiomeric purity is paramount for achieving desired biological activity and avoiding unforeseen side effects.[1]

Part 1: Understanding the Root Cause: The Mechanism of Epimerization

The primary threat to the stereochemical integrity of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is epimerization at the C3 chiral center. While classic racemization often involves the loss of a proton alpha to a carbonyl group, the stereocenter in this molecule is at the beta position.[2][3] However, the proton at C3 can still be abstracted under acidic or basic conditions. This deprotonation leads to the formation of a planar, achiral carbanion or enamine-like intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both the (R) and (S) enantiomers—a process known as racemization or epimerization.[4][5]

Both acid and base catalysis can facilitate this undesirable process, making control of pH and temperature critical during all stages of handling.[6]

Epimerization Mechanism cluster_base Base-Catalyzed Epimerization cluster_acid Acid-Catalyzed Epimerization R_Enantiomer_B (R)-Enantiomer Intermediate_B Planar Intermediate (Achiral Carbanion) R_Enantiomer_B->Intermediate_B + B⁻ - HB Intermediate_B->R_Enantiomer_B + HB - B⁻ S_Enantiomer_B (S)-Enantiomer Intermediate_B->S_Enantiomer_B + HB - B⁻ R_Enantiomer_A (R)-Enantiomer Intermediate_A Planar Intermediate (Achiral Enamine/Iminium) R_Enantiomer_A->Intermediate_A + H⁺ Intermediate_A->R_Enantiomer_A - H⁺ S_Enantiomer_A (S)-Enantiomer Intermediate_A->S_Enantiomer_A - H⁺

Caption: Acid- and base-catalyzed epimerization pathways.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered by researchers and provides targeted solutions to preserve the enantiomeric excess (ee) of your compound.

Q1: I'm observing a significant drop in enantiomeric purity after my aqueous work-up. What's going wrong?

A: This is the most common stage for epimerization. Exposure to either strong acids or bases, even for a short time, can catalyze the abstraction of the C3 proton.

  • Causality: The N-Boc protecting group is notoriously sensitive to strong acids (pH < 4), and the C3 proton can be labile to bases (pH > 9).[7][8][9] Standard work-up procedures using 1M HCl or 1M NaOH are highly likely to cause significant racemization.

  • Troubleshooting:

    • Avoid Strong Acids/Bases: Never use strong mineral acids or hydroxides for pH adjustment or extraction.

    • Use Buffered Solutions: Employ a mildly acidic buffer like a saturated ammonium chloride (NH₄Cl) solution (pH ~4.5-5.5) for washes. For neutralization of basic reaction mixtures, consider using a mild acid like solid citric acid or a phosphate buffer.

    • Minimize Contact Time: Perform extractions and washes as quickly as possible. Do not let biphasic mixtures stir for extended periods.

    • Maintain Low Temperatures: Conduct all work-up steps in an ice bath (0-5°C) to reduce the rate of epimerization.

Q2: Can my purification method cause racemization? Which technique is safest?

A: Yes, purification, especially column chromatography, is a major risk factor if not optimized correctly.

  • Causality: Standard silica gel is inherently acidic and can promote on-column epimerization, especially with prolonged exposure. Conversely, basic eluents (e.g., containing triethylamine or ammonia) will cause base-catalyzed epimerization.

  • Troubleshooting & Recommendations: The choice of chromatography method is critical. See the table below for a comparison.

Purification MethodRisk of EpimerizationMitigation Strategy & Recommendations
Standard Silica Gel Chromatography High Not Recommended. The acidic nature of silica can cause significant loss of ee.
Neutralized Silica Gel Chromatography Moderate Deactivate silica gel by preparing a slurry with a non-nucleophilic base (e.g., 0.1-0.5% triethylamine in the eluent) and then removing the excess base. Use with caution and run the column quickly.
Reversed-Phase HPLC (C18) Low Highly Recommended. Use a buffered mobile phase (e.g., acetonitrile/water with ammonium acetate or ammonium formate) to maintain a neutral pH. Avoid using trifluoroacetic acid (TFA), as it can cleave the Boc group upon concentration.[10]
Chiral HPLC/SFC Low Excellent for analytical determination of ee and for small-scale purification.[11][12] The choice of a suitable chiral stationary phase (CSP) is crucial.[13]

Q3: How should I store the compound to ensure long-term stereochemical stability?

A: Improper storage is a frequent cause of degradation and loss of enantiomeric purity over time.[14] This compound is classified as a time-sensitive chemical.[15][16][17]

  • Causality: Trace amounts of acidic or basic impurities, exposure to atmospheric moisture, and elevated temperatures can slowly catalyze epimerization over weeks or months.[6]

  • Best Practices for Storage:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential decomposition and epimerization.[16]
Atmosphere Inert (Argon or Nitrogen)Prevents reaction with atmospheric oxygen and moisture.[14]
Container Amber glass vial with a tight-fitting capProtects from light and minimizes exposure to air.
Form Solid (if possible)More stable than solutions. If in solution, use a non-polar, aprotic solvent like anhydrous toluene or MTBE. Avoid protic solvents like methanol.

Part 3: Validated Experimental Protocols

Follow these step-by-step protocols to minimize the risk of epimerization during common laboratory procedures.

Protocol 3.1: Non-Epimerizing Aqueous Work-up

This protocol is designed for quenching a reaction and extracting the product while maintaining a safe pH range.

  • Cooling: Cool the completed reaction mixture to 0°C in an ice-water bath.

  • Quenching: Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Monitor the pH of the aqueous layer to ensure it is between 5 and 7.

  • Extraction: Extract the product swiftly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 2-3 times.

  • Washing: Combine the organic layers and wash once with a pre-chilled, saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) or brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at a low temperature (<30°C).

  • QC Step: Immediately analyze a small aliquot of the crude product by chiral HPLC to determine the enantiomeric excess before proceeding with purification.

Protocol 3.2: Racemization-Minimizing Purification Workflow

This workflow outlines the decision-making process for purifying the title compound.

Purification Workflow start Crude Product (Post-Workup) check_ee Analyze ee via Chiral HPLC start->check_ee ee_ok Is ee > 99%? check_ee->ee_ok high_purity Is chemical purity > 95%? ee_ok->high_purity Yes stop STOP: Re-evaluate synthesis or work-up ee_ok->stop No use_as_is Use directly or store properly high_purity->use_as_is Yes rp_hplc Purify via Reversed-Phase HPLC (Ammonium Acetate buffer) high_purity->rp_hplc No rp_hplc->use_as_is

Caption: Decision workflow for purification.

References

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. Available at: [Link]

  • Brainly. (2022). Complete the mechanism for the base-catalyzed racemization of the chiral ketone. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Racemization of ketones in presence of catalytic acid. Available at: [Link]

  • ResearchGate. (n.d.). General mechanism of base-catalysed racemisation. Available at: [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Available at: [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Available at: [Link]

  • GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]

  • Journal of the American Chemical Society. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides. Available at: [Link]

  • Chemical Science. (2023). Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Available at: [Link]

  • Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]

  • PMC - NIH. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Journal of the American Chemical Society. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization. Available at: [Link]

  • Chemistry LibreTexts. (2020). 18.6: Keto-Enol Tautomerism. Available at: [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Available at: [Link]

  • University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals. Available at: [Link]

  • eScholarship.org. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Available at: [Link]

  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. (2019). Mastering β-keto esters. Available at: [Link]

  • NIH. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Available at: [Link]

  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Available at: [Link]

  • ACS Publications. (1969). Mechanism of acid-catalyzed enolization of ketones. Available at: [Link]

  • YouTube. (2022). Preparation of Piperidines, Part 2: Substituted at Position 3. Available at: [Link]

  • Queensland Government. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. Available at: [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available at: [Link]

  • NIH. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Available at: [Link]

  • YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Available at: [Link]

  • University of Wollongong Australia. (n.d.). SAFETY BULLETIN Time-Sensitive Chemicals. Available at: [Link]

  • ACS Publications. (2007). Chiral separation of heterocyclic drugs by HPLC. Available at: [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available at: [Link]

  • Science. (2020). Photoredox-mediated racemization of stereogenic α- and β-carbon centers. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space. Available at: [Link]

  • RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Journal of the American Chemical Society. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Available at: [Link]

  • University of North Texas. (n.d.). Time-Sensitive Chemicals. Available at: [Link]

  • UBC Library Open Collections. (n.d.). general acid and general base catalysis of the enolization of acetone. Available at: [Link]

  • Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.
  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines. Available at: [Link]

  • LCGC International. (2023). Achiral Chromatography Offers a Cost-Effective Method for Separating Non-Racemic Mixtures of Enantiomers. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. Available at: [Link]

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available at: [Link]

  • PMC - NIH. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Evaluation of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate Derivatives

This guide provides an in-depth technical comparison of the biological evaluation of derivatives stemming from the chiral building block, (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. Designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological evaluation of derivatives stemming from the chiral building block, (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activities, and performance of these derivatives, with a primary focus on Janus kinase (JAK) inhibition, alongside explorations into their potential as Poly (ADP-ribose) polymerase (PARP) inhibitors and antibacterial agents. We will objectively compare their performance with established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatile Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions make it a privileged scaffold for drug design.[2] The specific stereochemistry and substitution pattern of piperidine derivatives are crucial for their biological activity and target selectivity.

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate stands out as a valuable chiral intermediate in the synthesis of complex pharmaceuticals.[3] Its stereocenter and protected amine functionality allow for the controlled, asymmetric synthesis of elaborate molecules, particularly enzyme inhibitors and central nervous system agents.[3] A prime example of its application is in the synthesis of Tofacitinib (CP-690,550), a potent Janus kinase (JAK) inhibitor.

This guide will focus on the biological evaluation of derivatives synthesized from this key intermediate, with a central case study on JAK inhibition, and further comparative sections on PARP inhibition and antibacterial activity, reflecting the diverse potential of the piperidine scaffold.

Section 1: Janus Kinase (JAK) Inhibition - A Case Study of Tofacitinib

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways. Dysregulation of JAK-STAT signaling is implicated in various autoimmune and inflammatory diseases.

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a crucial building block in the synthesis of Tofacitinib , a first-generation JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4][5]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression.

JAK-STAT Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Comparative Performance of JAK Inhibitors

Tofacitinib exhibits inhibitory activity against multiple JAK isoforms. Its performance is often compared with other approved JAK inhibitors that have different selectivity profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Tofacitinib 1.7 - 3.7[3]1.8 - 4.1[3]0.75 - 1.6[3]16 - 34[3]Primarily JAK1/JAK3
Baricitinib 5.9[6]5.7[6]>400[6]53[6]JAK1/JAK2
Upadacitinib 43[7]120[7]2300[7]4700[7]Selective JAK1
Ruxolitinib 3.3[8]2.8[8]428[8]19[8]JAK1/JAK2

Table 1: Comparative in vitro inhibitory potencies (IC50) of selected JAK inhibitors.

Causality Behind Experimental Choices: The choice of comparator drugs (Baricitinib, Upadacitinib, Ruxolitinib) is based on their status as approved therapeutic agents with well-characterized and distinct JAK selectivity profiles. This allows for a meaningful comparison of Tofacitinib's activity and potential clinical implications.

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of a test compound against JAK enzymes.[9]

Principle: The assay measures the phosphorylation of a substrate peptide by the JAK enzyme. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined relative to a control without the inhibitor.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Test compound (e.g., Tofacitinib) and vehicle (e.g., DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase buffer, substrate peptide, and the test compound dilutions.

  • Initiate the reaction by adding the specific JAK enzyme to each well.

  • Add ATP to start the kinase reaction.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

JAK_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, ATP, Substrate, Compound) Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense_Reagents Initiate_Reaction Initiate Reaction with ATP Dispense_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Read Plate (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Analyze_Data Analyze Data (Calculate % Inhibition, Determine IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro JAK kinase inhibition assay.

Section 2: Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[10] Inhibition of PARP is a clinically validated strategy in cancer therapy, especially in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[11] Piperidine-based structures are found in several potent PARP inhibitors.

Comparative Performance of Piperidine-Based PARP Inhibitors

While no direct derivatives of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate as PARP inhibitors are prominently reported, other piperidine-containing compounds have shown significant activity.

CompoundPARP-1 IC50 (nM)Cell Line (Antiproliferative IC50, µM)Reference
Compound 6a 8.33MDA-MB-436 (8.56)[10]
Compound 15d 12.02MDA-MB-436 (6.99)[10]
Olaparib ~1-5Varies[12]
Rucaparib ~1.2Varies[11]

Table 2: In vitro inhibitory potencies (IC50) of selected piperidine-based PARP inhibitors compared to approved drugs.

Authoritative Grounding: The selection of Olaparib and Rucaparib as comparators is based on their FDA approval and established clinical use as PARP inhibitors, providing a benchmark for the performance of novel piperidine-based compounds.

Experimental Protocol: PARP-1 Inhibition Assay (Fluorometric)

This protocol outlines a method for measuring the inhibitory activity of compounds against PARP-1.[13]

Principle: The assay quantifies the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The biotinylated histones are then detected using a streptavidin-conjugated fluorophore.

Materials:

  • Recombinant human PARP-1 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Activated DNA

  • Histone proteins (coated on a microplate)

  • Biotinylated NAD+

  • Test compound and vehicle (DMSO)

  • Streptavidin-conjugated fluorophore

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence microplate reader

Procedure:

  • Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the test compound dilutions, PARP-1 enzyme, and activated DNA to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Wash the plate to remove unincorporated reagents.

  • Add streptavidin-conjugated fluorophore and incubate to allow binding to the biotinylated histones.

  • Wash the plate again to remove unbound streptavidin-fluorophore.

  • Measure the fluorescence intensity in each well using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value as described for the JAK assay.

Section 3: Antibacterial Activity

The piperidine scaffold is also present in compounds with antibacterial properties.[14][15] The evaluation of these derivatives typically involves determining their Minimum Inhibitory Concentration (MIC).

Comparative Performance of Piperidine-Based Antibacterial Agents

The antibacterial efficacy of piperidine derivatives can vary significantly based on their structural modifications.

Compound/ClassTarget OrganismMIC (µg/mL)Reference
Piperidine derivative (Compound 6)Bacillus subtilis750[16]
Piperidine derivative (Compound 6)Escherichia coli1500[16]
2,6-dipiperidino-1,4-dihalogenobenzenesStaphylococcus aureus32-512[17]
Piperidine (pure compound)Vibrio cholerae2000-6000[18]
Ampicillin (Control)E. coli, S. aureusVaries[15]

Table 3: Minimum Inhibitory Concentrations (MIC) of selected piperidine-based compounds against various bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the MIC of a compound against a specific bacterial strain.[4][19][20]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Test compound

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to a standard density (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, read the optical density at 600 nm (OD600) using a microplate reader to quantify bacterial growth.

MIC_Determination Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual Inspection or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a valuable chiral starting material for the synthesis of a diverse range of biologically active molecules. Its utility is prominently demonstrated in the synthesis of the JAK inhibitor Tofacitinib, showcasing the importance of stereochemistry in drug design. This guide has provided a comparative overview of the biological evaluation of derivatives of this piperidine core, focusing on JAK inhibition, with additional insights into their potential as PARP inhibitors and antibacterial agents. The provided experimental protocols and comparative data serve as a resource for researchers in the field of drug discovery and development, highlighting the versatility of the piperidine scaffold and the importance of rigorous biological evaluation.

References

  • MySkinRecipes. (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. [Link]

  • Grütter, C., et al. (2015). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 58(15), 6079-6088. [Link]

  • Parmentier, J. M., et al. (2018). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 11(5), 441-449. [Link]

  • Nakashima, C., et al. (2020). Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib. Dermatology and Therapy, 10(6), 1235-1249. [Link]

  • Adooq Bioscience. JAK pathway | JAK inhibitors. [Link]

  • McInnes, I. B., et al. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy, 21(1), 183. [Link]

  • ResearchGate. IC 50 values in CD4+ T cells, NK cells, and monocytes. [Link]

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Clark, J. D., et al. (2014). A comprehensive overview of globally approved JAK inhibitors. Journal of Medicinal Chemistry, 57(15), 6215-6234. [Link]

  • Zhou, Y., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(5), 1297-1300. [Link]

  • Johnston, I. G., et al. (2011). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 754, 251-263. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Datta, S., et al. (2019). Piper betel Compounds Piperidine, Eugenyl Acetate, and Chlorogenic Acid Are Broad-Spectrum Anti-Vibrio Compounds that Are Also Effective on MDR Strains of the Pathogen. Frontiers in Microbiology, 10, 1113. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic Chemistry, 149, 107455. [Link]

  • Moodley, T., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(30), 826-834. [Link]

  • Cohen, S. B., et al. (2012). Tofacitinib (CP-690,550), an oral Janus kinase inhibitor, in the treatment of chronic plaque psoriasis. The Journal of Investigative Dermatology, 132(6), 1546-1554. [Link]

  • Zandman-Goddard, G., et al. (2019). JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future. Autoimmunity Reviews, 18(8), 774-780. [Link]

  • Mateo, J., et al. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 62(17), 7939-7953. [Link]

  • Suzy Cohen. Understanding JAK Inhibitors: Top 10 Natural Alternatives to Medications. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-5. [Link]

  • Verstovsek, S., et al. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 18(13), 3442-3450. [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • BPS Bioscience. PARP1 Chemiluminescent Assay Kit (384-wells). [Link]

  • Novartis. Jakavi. [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 333-337. [Link]

  • Amsbio. PARP Assays. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. ruxolitinib. [Link]

  • Trepo. ASSAY DEVELOPMENT AND INHIBITOR SCREENING FOR JANUS KINASE 2. [Link]

  • Henrik's Lab. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • ResearchGate. Synthetic PARPi approved for use in oncology. IC50 values (PARPi concentrations inducing 50% inhibition of PARP-1 activity) are cited from[4]. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 364-368. [Link]

  • Biology LibreTexts. 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • PathWhiz. Ruxolitinib Mechanism of Action Action Pathway. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Frontiers. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Introduction: The Critical Role of Purity in Chiral Intermediates (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a pivotal chiral building block in modern pharmaceutical synthesis.[1] Its stereochemically defin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Chiral Intermediates

(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a pivotal chiral building block in modern pharmaceutical synthesis.[1] Its stereochemically defined structure is incorporated into numerous drug candidates, particularly those targeting the central nervous system or acting as enzyme inhibitors.[1][2] In the synthesis of active pharmaceutical ingredients (APIs), the purity of such intermediates is not merely a quality metric; it is a fundamental determinant of the final drug's safety and efficacy.

Impurities can be broadly categorized into two classes for a chiral compound like this:

  • Chemical Impurities: These include starting materials, by-products, reagents, and degradation products arising from the manufacturing process.[3]

  • Stereoisomeric Impurities: The most critical of these is the unwanted (S)-enantiomer, which can have different pharmacological or toxicological profiles.

This guide provides an in-depth comparison of the primary analytical techniques for comprehensively assessing the purity of (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[4][5]

Part 1: Enantiomeric Purity Assessment - Quantifying the Chiral Excess

The primary goal of enantiomeric purity analysis is to determine the enantiomeric excess (ee), which is a measure of the predominance of one enantiomer over the other.[6] For pharmaceutical applications, an ee of >99% is often the minimum requirement.

Gold Standard Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted and versatile method for separating and quantifying enantiomers.[7][8] Its power lies in the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.[9][10]

Causality of Method Design: The choice of CSP and mobile phase is dictated by the analyte's structure. For (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate, the presence of a ketone, a carbamate, and a chiral center suggests that polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are excellent starting points. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary for chiral recognition.[10] A normal-phase mobile system (e.g., hexane/alcohol) is typically preferred for these columns as it promotes the necessary interactions for separation.

hplc_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis Sample Weigh Analyte Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Inject Column Chiral Column (e.g., Chiralpak AD-H) Injector->Column Pump Isocratic Pump (Hexane/IPA) Pump->Column Detector UV Detector (215 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Integration Peak Integration CDS->Integration Calculation Calculate % Area and Enantiomeric Excess Integration->Calculation Report Generate Report Calculation->Report caption Workflow for Chiral HPLC Purity Analysis. nmr_workflow Principle of NMR with Chiral Solvating Agent (CSA) cluster_complex Transient Diastereomeric Complexes in Solution Enantiomers Enantiomeric Mixture (R and S) Complex_R R-Enantiomer + CSA* (Diastereomer 1) Enantiomers->Complex_R + CSA* Complex_S S-Enantiomer + CSA* (Diastereomer 2) Enantiomers->Complex_S + CSA* CSA Chiral Solvating Agent (CSA*) (e.g., TFAE) NMR NMR Spectrometer Complex_R->NMR Complex_S->NMR Spectrum ¹H NMR Spectrum (Distinct Signals for Diastereomers) NMR->Spectrum caption NMR analysis using a Chiral Solvating Agent. lcms_workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis Sample Weigh Analyte Dissolve Dissolve in Diluent (ACN/H₂O) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Inject Column C18 Column Injector->Column Pump Gradient Pump (H₂O/ACN + Formic Acid) Pump->Column MS Mass Spectrometer (ESI Source) Column->MS CDS Control & Data System MS->CDS Data Acquisition TIC Extract Total Ion Chromatogram (TIC) CDS->TIC Identify Identify Impurities by m/z and RT TIC->Identify Report Quantify & Report (% Area) Identify->Report caption Workflow for LC-MS Chemical Purity Analysis.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.